molecular formula C31H38O16 B11816056 A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-

A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-

Cat. No.: B11816056
M. Wt: 666.6 g/mol
InChI Key: HFJIGXAMJFDVFR-LIZSADPXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy- involves the glycosylation of hydroxytyrosol with a suitable glucosyl donor under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process. The reaction conditions, including temperature and pH, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol, and the crude extract is then subjected to chromatographic techniques to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy- involves its antioxidant activity. The compound scavenges free radicals and inhibits oxidative reactions, thereby protecting cells from oxidative damage. It interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: is unique due to its specific glycosylation pattern and the presence of hydroxytyrosol as the aglycone.

Properties

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C31H38O16/c1-14-24(38)26(40)27(41)30(44-14)47-28-25(39)22(13-43-23(37)8-5-16-3-6-18(33)20(35)11-16)46-31(29(28)45-15(2)32)42-10-9-17-4-7-19(34)21(36)12-17/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30+,31+/m0/s1

InChI Key

HFJIGXAMJFDVFR-LIZSADPXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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